molecular formula C17H30N2O2 B12300466 Pregabalin lactam methylene dimer CAS No. 2361911-35-3

Pregabalin lactam methylene dimer

Cat. No.: B12300466
CAS No.: 2361911-35-3
M. Wt: 294.4 g/mol
InChI Key: ALFCHNUSYDZCPQ-GJZGRUSLSA-N
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Description

Pregabalin lactam methylene dimer is a compound derived from pregabalin, which is known for its use in treating neuropathic pain and epilepsy this compound is formed through a reaction involving pregabalin and an aldehyde in an acidic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pregabalin lactam methylene dimer involves dissolving pregabalin in a reaction solvent and reacting it with an aldehyde under acidic conditions. The reaction typically proceeds as follows:

    Dissolution: Pregabalin is dissolved in a suitable reaction solvent.

    Reaction: The dissolved pregabalin is then reacted with an aldehyde in an acidic system.

    Isolation: The target product, this compound, is isolated from the reaction mixture.

This method is noted for its simplicity, high yield, good purity, and low cost .

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pregabalin lactam methylene dimer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pregabalin lactam methylene dimer has several scientific research applications:

Mechanism of Action

The mechanism of action of pregabalin lactam methylene dimer involves its interaction with specific molecular targets. It binds to the alpha-2-delta subunit of voltage-gated calcium channels within the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide. This modulation results in its antinociceptive and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: The parent compound, known for its use in treating neuropathic pain and epilepsy.

    Gabapentin: Another compound structurally similar to pregabalin, used for similar therapeutic purposes.

    Baclofen: A compound with a similar mechanism of action, used to treat muscle spasticity.

Uniqueness

Pregabalin lactam methylene dimer is unique due to its specific chemical structure and the resulting properties. Its formation through the reaction with an aldehyde in an acidic system distinguishes it from other similar compounds.

Properties

CAS No.

2361911-35-3

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

(4S)-4-(2-methylpropyl)-1-[[(4S)-4-(2-methylpropyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C17H30N2O2/c1-12(2)5-14-7-16(20)18(9-14)11-19-10-15(6-13(3)4)8-17(19)21/h12-15H,5-11H2,1-4H3/t14-,15-/m0/s1

InChI Key

ALFCHNUSYDZCPQ-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@H]1CC(=O)N(C1)CN2C[C@H](CC2=O)CC(C)C

Canonical SMILES

CC(C)CC1CC(=O)N(C1)CN2CC(CC2=O)CC(C)C

Origin of Product

United States

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